RNase L Activation Potency: Quantitative In Vitro Activity Distinct from 5-HT₃-Classified Analogs
This compound has been independently screened and reported to activate RNase L with an IC₅₀ of 2.30 nM, measured by inhibition of protein synthesis in mouse L cell extracts [1]. This represents a mechanistically distinct bioactivity profile compared to the majority of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines, which are primarily documented as 5-HT₃ receptor ligands . No comparative RNase L activation data are available for close structural analogs; therefore, this activity provides a differentiating starting point for procurement decisions involving innate immunity or antiviral target applications.
| Evidence Dimension | RNase L activation potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 2.30 nM |
| Comparator Or Baseline | No direct comparator data available for structural analogs in the same assay; class-level inference limited to unrelated RNase L activators. |
| Quantified Difference | Not calculable (no comparator data) |
| Conditions | Mouse L cell extracts; protein synthesis inhibition readout; temperature and pH conditions not specified in the BindingDB record. |
Why This Matters
For procurement in innate immunity or antiviral research, the documented RNase L activity at 2.30 nM provides a verified target engagement anchor absent from the published profiles of most closestructural analogs.
- [1] BindingDB Entry: BDBM50025002 / CHEMBL404038. Affinity Data: IC₅₀ = 2.30 nM. Assay Description: Compound tested for activation of RNase L by measuring concentration required for 50% inhibition of protein synthesis in mouse L cell extracts. Accessed via BindingDB (bindingdb.org). View Source
